molecular formula C15H26BN3O3 B13824567 (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid

Cat. No.: B13824567
M. Wt: 307.20 g/mol
InChI Key: GDSKWISWIXKLHH-UHFFFAOYSA-N
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Description

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a borinic acid moiety, which is known for its versatility in forming stable complexes with various organic and inorganic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid typically involves multiple steps, starting with the preparation of the individual components. The process often includes:

    Formation of the borinic acid moiety: This can be achieved through the reaction of boronic acid derivatives with appropriate reagents under controlled conditions.

    Attachment of the piperazinylpyridine group: This step involves the coupling of piperazine and pyridine derivatives, often using catalysts to facilitate the reaction.

    Introduction of the hydroxy-dimethylbutyl group: This step may involve alkylation or other suitable reactions to attach the hydroxy-dimethylbutyl group to the borinic acid core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the borinic acid moiety or other functional groups.

    Substitution: The piperazinylpyridine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid is used as a ligand in coordination chemistry, forming stable complexes with transition metals

Biology

The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in biochemical assays to explore its effects on various biological pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to form stable complexes with metal ions could be leveraged in drug design, particularly in the development of metal-based drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid involves its interaction with specific molecular targets. The borinic acid moiety can coordinate with metal ions, affecting their availability and activity in biological systems. The piperazinylpyridine group can interact with receptors or enzymes, modulating their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the borinic acid moiety and the piperazinylpyridine group allows for versatile interactions with a wide range of molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H26BN3O3

Molecular Weight

307.20 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid

InChI

InChI=1S/C15H26BN3O3/c1-14(2,20)15(3,4)22-16(21)12-5-6-18-13(11-12)19-9-7-17-8-10-19/h5-6,11,17,20-21H,7-10H2,1-4H3

InChI Key

GDSKWISWIXKLHH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N2CCNCC2)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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